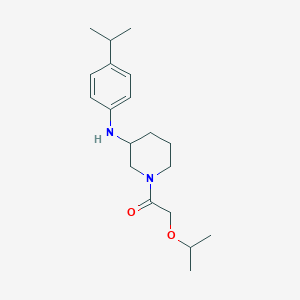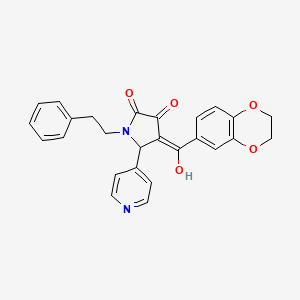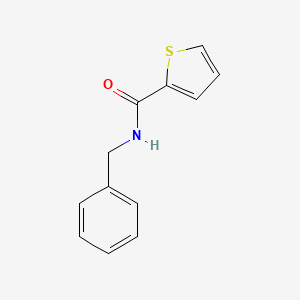
1-(isopropoxyacetyl)-N-(4-isopropylphenyl)-3-piperidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Isopropoxyacetyl)-N-(4-isopropylphenyl)-3-piperidinamine, also known as IPAIPA, is a synthetic compound that belongs to the class of piperidine derivatives. IPAIPA has been extensively studied due to its potential therapeutic applications in the treatment of various diseases.
作用机制
The exact mechanism of action of 1-(isopropoxyacetyl)-N-(4-isopropylphenyl)-3-piperidinamine is not fully understood. However, it has been suggested that this compound acts as a modulator of the dopaminergic and serotonergic systems in the brain. It also has a high affinity for the sigma-1 receptor, which is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a key role in regulating mood, behavior, and cognition. This compound has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.
实验室实验的优点和局限性
One of the advantages of 1-(isopropoxyacetyl)-N-(4-isopropylphenyl)-3-piperidinamine is that it is relatively easy to synthesize and purify. It also has a high affinity for the sigma-1 receptor, which makes it a promising candidate for the development of new drugs. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its efficacy and safety in humans.
未来方向
There are several future directions for the research on 1-(isopropoxyacetyl)-N-(4-isopropylphenyl)-3-piperidinamine. One area of research is the development of new drugs based on this compound that have improved pharmacological properties. Another area of research is the investigation of the role of this compound in the regulation of cellular processes, such as autophagy and apoptosis. Finally, the potential use of this compound in the treatment of various neurological and inflammatory diseases should be explored further.
Conclusion:
This compound is a synthetic compound that has been extensively studied due to its potential therapeutic applications in the treatment of various diseases. Its mechanism of action is not fully understood, but it has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. This compound has a number of advantages and limitations for lab experiments, and there are several future directions for the research on this compound. Overall, this compound is a promising candidate for the development of new drugs that could have a significant impact on human health.
合成方法
The synthesis of 1-(isopropoxyacetyl)-N-(4-isopropylphenyl)-3-piperidinamine involves a multi-step process that starts with the reaction of 4-isopropylphenylmagnesium bromide with ethyl isopropoxyacetate. The resulting intermediate is then treated with piperidine to obtain this compound. The purity of the final product can be improved by recrystallization or column chromatography.
科学研究应用
1-(isopropoxyacetyl)-N-(4-isopropylphenyl)-3-piperidinamine has been investigated for its potential therapeutic applications in the treatment of various diseases. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and depression.
属性
IUPAC Name |
1-[3-(4-propan-2-ylanilino)piperidin-1-yl]-2-propan-2-yloxyethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-14(2)16-7-9-17(10-8-16)20-18-6-5-11-21(12-18)19(22)13-23-15(3)4/h7-10,14-15,18,20H,5-6,11-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDNMEHZDHWRJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2CCCN(C2)C(=O)COC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-methylphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5319245.png)

![(3aS*,6aS*)-2-allyl-1-oxo-5-[3-(2-thienyl)propanoyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5319264.png)
![4-[(4-{[4-oxo-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5319272.png)
![8-methoxy-2-[2-(2,4,5-trimethoxyphenyl)vinyl]quinoline](/img/structure/B5319278.png)
![N-(4-chlorobenzyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5319282.png)
![4-[(3-isobutyl-1H-pyrazol-5-yl)carbonyl]-2-(3-phenylpropyl)morpholine](/img/structure/B5319286.png)
![2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5319291.png)
![3-allyl-5-{3-[3-(2,6-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5319303.png)
![1'-(3-methoxybenzyl)-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5319311.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-methyl-1-piperidinyl)acetamide](/img/structure/B5319347.png)
![(4aS*,8aR*)-1-(4-hydroxybutyl)-6-[(4-methyl-1H-imidazol-2-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5319351.png)

![2-(4-bromophenyl)-3-[4-(4-morpholinyl)-3-nitrophenyl]acrylonitrile](/img/structure/B5319360.png)